4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2h-imidazol-2-one
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Overview
Description
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
The synthesis of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One efficient method involves the condensation of substituted aldehydes with 4,4’-dimethoxybenzil and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields . Another approach involves the use of donor-acceptor cyclopropanes with 3-aryl-2-cyanoacrylates, which undergo a series of reactions including ring opening, intermolecular Michael addition, and intramolecular nucleophilic addition .
Chemical Reactions Analysis
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation and Heck-type reactions, as well as titanium and zirconium amido complexes for hydroamination of alkynes . Major products formed from these reactions include fully substituted anilines and other imidazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of luminescent bioprobes for cellular imaging applications .
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds such as 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and other phenylimidazoles These compounds share similar structural features but differ in their specific substituents and resulting properties
Properties
CAS No. |
70266-19-2 |
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Molecular Formula |
C29H24N2O3 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,3-diphenylimidazol-2-one |
InChI |
InChI=1S/C29H24N2O3/c1-33-25-17-13-21(14-18-25)27-28(22-15-19-26(34-2)20-16-22)31(24-11-7-4-8-12-24)29(32)30(27)23-9-5-3-6-10-23/h3-20H,1-2H3 |
InChI Key |
UHXPFWBFLGNZFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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